

Commercial suppliers of Ethyl 2,4-dioxohexanoate

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Compound of Interest

Compound Name: Ethyl 2,4-dioxohexanoate

Cat. No.: B078159

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An In-depth Technical Guide to **Ethyl 2,4-Dioxohexanoate** for Researchers and Drug Development Professionals

Introduction

Ethyl 2,4-dioxohexanoate is a beta-keto ester, a class of organic compounds characterized by a ketone functional group at the beta position relative to an ester. Its chemical structure, featuring two carbonyl groups, makes it a versatile synthon, or building block, in organic synthesis. This reactivity is particularly valuable in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a variety of heterocyclic compounds, which are core structures in many therapeutic agents.

This guide provides a comprehensive overview of commercially available **Ethyl 2,4-dioxohexanoate**, including a summary of suppliers, their product specifications, and detailed experimental protocols for its application in chemical synthesis.

Commercial Availability and Supplier Specifications

The procurement of high-quality starting materials is a critical first step in any research and development workflow. **Ethyl 2,4-dioxohexanoate** is available from a range of chemical suppliers, each offering various grades and quantities. The following table summarizes the offerings from several prominent suppliers. It is important to note that catalog numbers and availability are subject to change, and direct consultation with the supplier is recommended for the most current information.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Sigma-Aldrich	Ethyl 2,4-dioxohexanoate	615-79-2	≥98%	1g, 5g, 10g
Thermo Fisher Scientific	Ethyl 2,4-dioxohexanoate	615-79-2	97%	1g, 5g, 25g
TCI America	Ethyl 2,4-dioxohexanoate	615-79-2	>98.0% (GC)	1g, 5g
Santa Cruz Biotechnology	Ethyl 2,4-dioxohexanoate	615-79-2	≥98%	1g, 5g, 10g

Experimental Protocols

The utility of **Ethyl 2,4-dioxohexanoate** is best illustrated through its application in synthetic protocols. Below is a detailed methodology for a common application: the synthesis of a substituted pyrazole, a privileged scaffold in medicinal chemistry.

Synthesis of a Substituted Pyrazole via Condensation with Hydrazine

This protocol outlines the cyclocondensation reaction between **Ethyl 2,4-dioxohexanoate** and a hydrazine derivative to form a pyrazole ring system.

Materials:

- **Ethyl 2,4-dioxohexanoate** (1.0 eq)
- Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)
- Ethanol (as solvent)
- Glacial Acetic Acid (as catalyst)
- Round-bottom flask

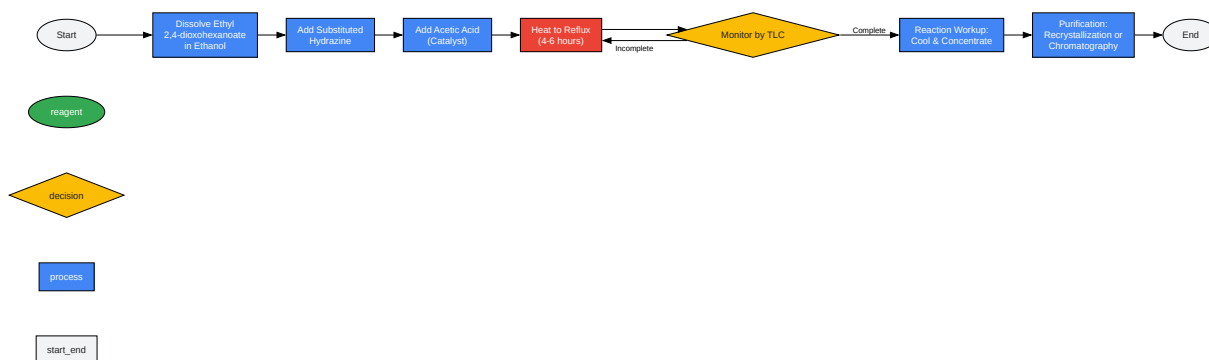
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Standard glassware for workup and purification

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **Ethyl 2,4-dioxohexanoate** (1.0 eq) and ethanol.
- Stir the mixture until the **Ethyl 2,4-dioxohexanoate** is fully dissolved.
- Add the substituted hydrazine (1.0 eq) to the solution.
- Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

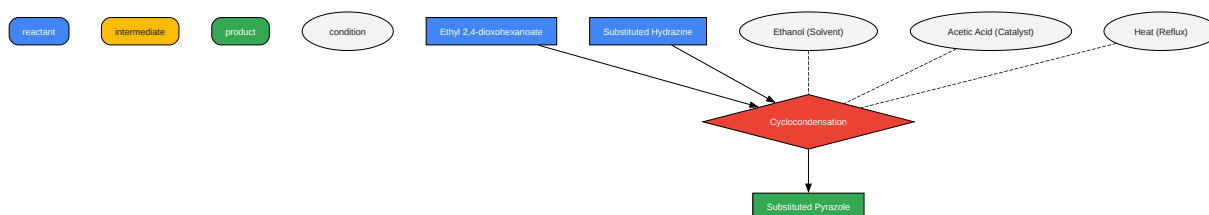
Visualized Experimental Workflow and Logical Relationships

To further clarify the experimental process and the logical flow of a typical synthesis involving **Ethyl 2,4-dioxohexanoate**, the following diagrams are provided.



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Caption: Synthetic workflow for the preparation of a substituted pyrazole.



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